[4-Butyl-3-(trifluoromethyl)octa-1,3-dien-1-YL]benzene
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Overview
Description
[4-Butyl-3-(trifluoromethyl)octa-1,3-dien-1-YL]benzene is a complex organic compound characterized by its unique structure, which includes a butyl group, a trifluoromethyl group, and a conjugated diene system attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-Butyl-3-(trifluoromethyl)octa-1,3-dien-1-YL]benzene typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Conjugated Diene: The conjugated diene system can be synthesized through a series of reactions, including aldol condensation and subsequent dehydration.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base.
Attachment of the Butyl Group: The butyl group can be introduced via alkylation reactions using butyl halides in the presence of a strong base.
Coupling with Benzene: The final step involves coupling the synthesized intermediate with benzene using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[4-Butyl-3-(trifluoromethyl)octa-1,3-dien-1-YL]benzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to reduce the double bonds in the diene system.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or sulfonation, using reagents like nitric acid (HNO3) or sulfuric acid (H2SO4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium catalyst
Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Nitro compounds, sulfonic acids
Scientific Research Applications
[4-Butyl-3-(trifluoromethyl)octa-1,3-dien-1-YL]benzene has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of [4-Butyl-3-(trifluoromethyl)octa-1,3-dien-1-YL]benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
[4-Butyl-3-(trifluoromethyl)octa-1,3-dien-1-YL]benzene: Unique due to its specific combination of functional groups.
[4-Butyl-3-(trifluoromethyl)octa-1,3-dien-1-YL]toluene: Similar structure but with a methyl group instead of a benzene ring.
[4-Butyl-3-(trifluoromethyl)octa-1,3-dien-1-YL]phenol: Similar structure but with a hydroxyl group on the benzene ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of a butyl group, trifluoromethyl group, and conjugated diene system attached to a benzene ring. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
649756-57-0 |
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Molecular Formula |
C19H25F3 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
[4-butyl-3-(trifluoromethyl)octa-1,3-dienyl]benzene |
InChI |
InChI=1S/C19H25F3/c1-3-5-12-17(13-6-4-2)18(19(20,21)22)15-14-16-10-8-7-9-11-16/h7-11,14-15H,3-6,12-13H2,1-2H3 |
InChI Key |
IRYLMIIWVQGTSJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=C(C=CC1=CC=CC=C1)C(F)(F)F)CCCC |
Origin of Product |
United States |
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